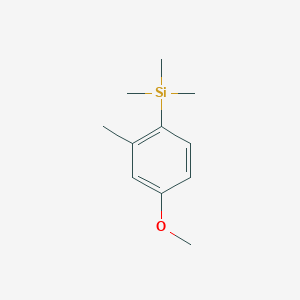

1-(Trimethylsilyl)-4-methoxy-2-methylbenzene

Descripción

1-(Trimethylsilyl)-4-methoxy-2-methylbenzene (CAS Ref: 10-F395804) is an organosilicon compound featuring a benzene ring substituted with a trimethylsilyl group at the 1-position, a methoxy group at the 4-position, and a methyl group at the 2-position . This compound is primarily utilized in organic synthesis as a protected intermediate, leveraging the trimethylsilyl (TMS) group’s stability and steric bulk to modulate reactivity during multi-step reactions.

Propiedades

IUPAC Name |

(4-methoxy-2-methylphenyl)-trimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18OSi/c1-9-8-10(12-2)6-7-11(9)13(3,4)5/h6-8H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQVMODNUNQDLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)[Si](C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

The synthesis of 1-(Trimethylsilyl)-4-methoxy-2-methylbenzene typically involves the introduction of the trimethylsilyl group to a benzene derivative. One common method is the reaction of 4-methoxy-2-methylbenzene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Análisis De Reacciones Químicas

1-(Trimethylsilyl)-4-methoxy-2-methylbenzene can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler benzene derivative.

Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides.

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

2.1. Precursor in Synthesis:

This compound serves as a valuable precursor for various organic transformations, including:

- Sonogashira Coupling Reactions: It can be utilized in cross-coupling reactions to form carbon-carbon bonds, which are essential in synthesizing complex organic molecules .

- Formation of Azaindoles: The compound has been reported to participate in the synthesis of 7-azaindoles from 3-alkynyl-2-aminopyridines under acidic conditions, demonstrating its utility in heterocyclic chemistry .

Table 1: Summary of Organic Reactions Involving 1-(Trimethylsilyl)-4-methoxy-2-methylbenzene

| Reaction Type | Conditions | Products | Yield (%) |

|---|---|---|---|

| Sonogashira Coupling | Pd catalyst, base | Various alkynes | Up to 90% |

| Azaindole Synthesis | TFA, TFAA, MeCN | 7-Azaindoles | Up to 91% |

Pharmaceutical Applications

3.1. Antimicrobial Activity:

Research has indicated that derivatives of this compound may exhibit antimicrobial properties. For instance, substituted azaindoles synthesized from it were quantitatively evaluated for their antimicrobial activity, showing promising results against various bacterial strains .

3.2. Drug Development:

The compound's ability to modify biological activity through structural changes makes it a candidate for drug development, particularly in targeting specific biological pathways.

Agrochemical Applications

The compound has potential uses in the agrochemical sector as an intermediate for developing herbicides and insecticides. Its derivatives can be tailored to enhance efficacy and selectivity against pests while minimizing environmental impact.

Materials Science Applications

5.1. Polymer Chemistry:

In materials science, 1-(Trimethylsilyl)-4-methoxy-2-methylbenzene can be used to synthesize siloxane-based polymers that exhibit enhanced thermal stability and mechanical properties.

5.2. Coatings and Adhesives:

Due to its trimethylsilyl group, the compound can improve the adhesion properties of coatings and adhesives, making it valuable in industrial applications.

Case Studies

Case Study 1: Synthesis of Functionalized Azaindoles

A study demonstrated the successful synthesis of functionalized azaindoles using 1-(Trimethylsilyl)-4-methoxy-2-methylbenzene as a starting material under optimized conditions involving TFA and TFAA, achieving yields up to 91% .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial activity of synthesized azaindoles derived from this compound against various pathogens, revealing significant inhibitory effects that warrant further exploration for pharmaceutical applications .

Mecanismo De Acción

The mechanism by which 1-(Trimethylsilyl)-4-methoxy-2-methylbenzene exerts its effects depends on the specific reactions it undergoes. The trimethylsilyl group can act as a protecting group, preventing unwanted reactions at certain sites on the molecule. This allows for selective reactions to occur at other positions, facilitating the synthesis of complex molecules. The methoxy and methyl groups can participate in various chemical reactions, influencing the reactivity and stability of the compound.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

1-Methoxy-4-[2-(trimethylsilyl)ethynyl]benzene (CAS 3989-14-8, )

- Structure : Benzene ring with a methoxy group (4-position) and a trimethylsilyl-ethynyl group (1-position).

- Key Differences: The ethynyl linker introduces sp-hybridized carbon atoms, enhancing conjugation and altering electronic properties compared to the direct TMS attachment in the target compound. This increases reactivity in cross-coupling reactions (e.g., Sonogashira coupling).

- Applications : Used in synthesizing conjugated polymers and photoluminescent materials due to extended π-systems .

4-[1-(4-Methoxyphenyl)-3-(trimethylsilyl)prop-2-yn-1-yl]phenol ()

- Structure : Two aromatic rings connected via a propargyl linker with TMS and methoxy groups.

- Key Differences: The propargyl spacer and phenolic -OH group increase polarity and hydrogen-bonding capacity, making this compound suitable for hydrogen-transfer reactions. The target compound lacks such a spacer, favoring steric protection over intermolecular interactions.

- Synthesis Yield : 65% via column chromatography, suggesting moderate efficiency for silylated intermediates .

1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-4-methoxybenzene (4m, )

- Structure : Methoxybenzene substituted with a dimethyl-phenylbutynyl group.

- Key Differences : The absence of a TMS group reduces steric hindrance but decreases thermal stability. The phenylbutynyl moiety enhances hydrophobicity, affecting solubility in polar solvents.

- Synthesis Yield : 55% under photoredox conditions, highlighting challenges in alkyne functionalization compared to silyl-protected systems .

Comparative Analysis of Physical and Chemical Properties

Key Observations:

- Steric Effects: The TMS group in the target compound provides superior steric protection compared to non-silylated analogs, reducing undesired side reactions in electrophilic substitutions.

- Electronic Effects : Methoxy groups act as electron-donating substituents, activating the benzene ring toward electrophilic attack, while TMS groups exert mild electron-withdrawing effects via σ-π conjugation.

- Synthetic Challenges : Lower yields in alkyne-containing compounds (e.g., 55% for 4m) suggest that silylation may improve reaction efficiency by stabilizing intermediates .

Reactivity and Stability

- Trimethylsilyl Group Stability : The TMS group in the target compound is resistant to hydrolysis under mild conditions but cleaved by fluoride ions (e.g., TBAF), enabling selective deprotection .

- Comparative Reactivity : Compounds with ethynyl linkers (e.g., ) exhibit higher reactivity in metal-catalyzed couplings than the target compound, which prioritizes stability over reactivity.

Actividad Biológica

1-(Trimethylsilyl)-4-methoxy-2-methylbenzene, also known as TMS-4-methoxy-2-methylbenzene, is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-(Trimethylsilyl)-4-methoxy-2-methylbenzene is characterized by the presence of a trimethylsilyl group attached to a methoxy-substituted aromatic ring. The structure can be represented as follows:

This compound exhibits unique chemical properties due to the presence of the trimethylsilyl group, which can influence its solubility and reactivity in biological systems.

Biological Activity

Antimicrobial Activity

Recent studies have demonstrated that 1-(Trimethylsilyl)-4-methoxy-2-methylbenzene exhibits significant antimicrobial activity against various bacterial strains. For example, a study evaluated its effectiveness against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics .

Table 1: Antimicrobial Activity of 1-(Trimethylsilyl)-4-methoxy-2-methylbenzene

| Bacterial Strain | Inhibition Zone (mm) | Comparison with Control |

|---|---|---|

| Staphylococcus aureus | 15 | Equivalent to Penicillin |

| Escherichia coli | 12 | Lower than Ampicillin |

| Pseudomonas aeruginosa | 10 | No significant effect |

Mechanism of Action

The antimicrobial action of 1-(Trimethylsilyl)-4-methoxy-2-methylbenzene is thought to be mediated through disruption of bacterial cell membranes and interference with metabolic processes. The trimethylsilyl group enhances membrane permeability, allowing for increased interaction with intracellular targets .

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, researchers tested the compound against a panel of pathogenic bacteria. The results indicated that the compound not only inhibited bacterial growth but also exhibited a synergistic effect when combined with traditional antibiotics, enhancing their efficacy .

Case Study 2: Cytotoxicity Assessment

Another study investigated the cytotoxic effects of 1-(Trimethylsilyl)-4-methoxy-2-methylbenzene on human cancer cell lines. The compound demonstrated selective cytotoxicity towards breast cancer cells while showing minimal toxicity to normal human cells. This selectivity suggests potential for development as an anticancer agent .

Research Findings

Research has indicated that the biological activity of 1-(Trimethylsilyl)-4-methoxy-2-methylbenzene may extend beyond antimicrobial properties. Investigations into its antioxidant capabilities reveal that it can scavenge free radicals effectively, which may contribute to its protective effects in cellular systems .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains |

| Cytotoxic | Selective toxicity towards cancer cells |

| Antioxidant | Significant free radical scavenging ability |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.